![molecular formula C8H8BrN B15052225 5-[(1Z)-2-bromoethenyl]-2-methylpyridine](/img/structure/B15052225.png)
5-[(1Z)-2-bromoethenyl]-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1Z)-2-bromoethenyl]-2-methylpyridine is an organic compound with the molecular formula C8H8BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromoethenyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1Z)-2-bromoethenyl]-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by a Heck reaction. The Heck reaction is a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The general steps are as follows:
Bromination of 2-methylpyridine: This step involves the introduction of a bromine atom to the 2-methylpyridine molecule. The reaction is typically carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Heck Reaction: The brominated product is then subjected to a Heck reaction with an appropriate alkene, such as vinyl bromide, in the presence of a palladium catalyst and a base like triethylamine. The reaction conditions usually involve heating the mixture to a temperature of around 100-150°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1Z)-2-bromoethenyl]-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoethenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: The double bond in the bromoethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (ROH). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually performed in an aqueous or organic solvent at room temperature.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed. The reactions are typically carried out in anhydrous solvents like ether or THF.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding pyridine N-oxide.
Reduction Reactions: The major product is the ethyl derivative of the original compound.
Aplicaciones Científicas De Investigación
5-[(1Z)-2-bromoethenyl]-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(1Z)-2-bromoethenyl]-2-methylpyridine involves its interaction with specific molecular targets. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
5-[(E)-2-bromoethenyl]-2-methylpyridine: This isomer differs in the configuration of the double bond but has similar chemical properties.
2-bromo-5-methylpyridine: Lacks the ethenyl group but shares the bromine and methyl substituents.
2-methyl-5-vinylpyridine: Contains a vinyl group instead of a bromoethenyl group.
Uniqueness
5-[(1Z)-2-bromoethenyl]-2-methylpyridine is unique due to the presence of the (1Z)-2-bromoethenyl group, which imparts distinct reactivity and interaction capabilities compared to its isomers and analogs. This uniqueness makes it valuable in specific synthetic and biological applications where precise control over molecular interactions is required.
Propiedades
Fórmula molecular |
C8H8BrN |
|---|---|
Peso molecular |
198.06 g/mol |
Nombre IUPAC |
5-[(Z)-2-bromoethenyl]-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-6H,1H3/b5-4- |
Clave InChI |
KYGQCGQXBBYNTJ-PLNGDYQASA-N |
SMILES isomérico |
CC1=NC=C(C=C1)/C=C\Br |
SMILES canónico |
CC1=NC=C(C=C1)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
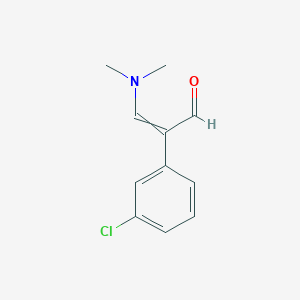
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)
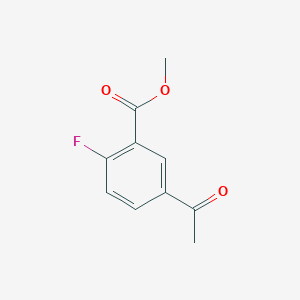
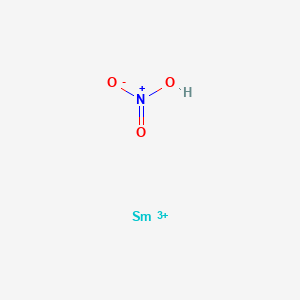
![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15052180.png)
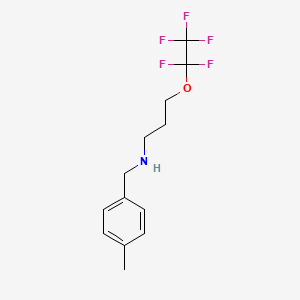
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
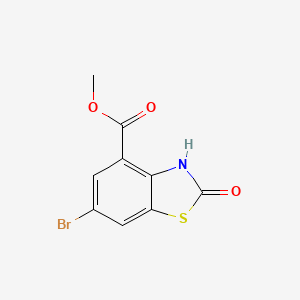
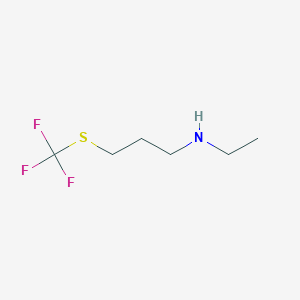
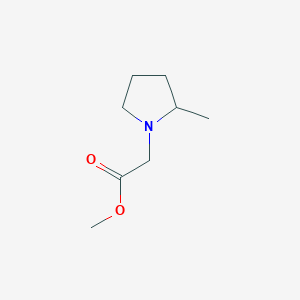
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
